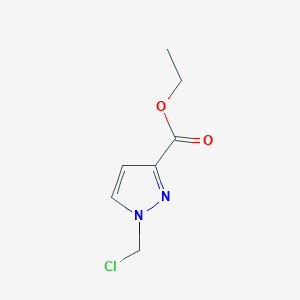

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a chloromethyl substituent at the 1-position and an ethyl carboxylate group at the 3-position of the pyrazole ring. This structure is highly reactive due to the electron-withdrawing effects of the ester group and the electrophilic nature of the chloromethyl moiety, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

ethyl 1-(chloromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-4-10(5-8)9-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNAODJSPFJDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

Ester hydrolysis: The major product is 1-(chloromethyl)-1H-pyrazole-3-carboxylic acid.

Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agent used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have shown promise in developing anti-inflammatory, antimicrobial, and anticancer agents.

Agrochemicals

The compound is utilized in creating pesticides and herbicides, leveraging its reactive functional groups to form biologically active derivatives that can target specific pests or weeds effectively.

Materials Science

In materials science, it is employed to synthesize advanced materials with desired properties such as conductivity or fluorescence. Its versatility allows it to serve as a precursor for various polymeric materials.

Biological Research

Studies have focused on understanding the interactions of this compound with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity and influencing various biological pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Selvam et al. (2014) | Anti-inflammatory activity | Demonstrated significant inhibition of edema in animal models using pyrazole derivatives similar to this compound. |

| Burguete et al. (2015) | Antimicrobial properties | Found effectiveness against Mycobacterium tuberculosis strain H37Rv with high inhibition rates attributed to pyrazole derivatives. |

| Bandgar et al. (2016) | Enzyme inhibition | Reported high activity against monoamine oxidase isoforms using structurally related pyrazole compounds, indicating potential for neuroprotective applications. |

Mechanism of Action

The mechanism of action of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-Carboxylate Derivatives

Substituent Variations and Structural Effects

The reactivity and applications of pyrazole-3-carboxylates are heavily influenced by substituents on the pyrazole ring and the N1-position. Below is a comparative analysis of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate with structurally related compounds:

Physical and Chemical Properties

- Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution reactions, enabling the introduction of amines, thiols, or other nucleophiles. In contrast, compounds with aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit enhanced stability and are often used as scaffolds for drug discovery .

- Melting Points : Chloromethyl derivatives generally exhibit lower melting points (often oils) compared to crystalline aryl-substituted analogs. For example, ethyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate is a crystalline solid , while this compound is likely a liquid or low-melting solid based on analogs .

- Spectral Data :

Data Tables

Table 1: Comparative Yields and Melting Points

| Compound | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|

| This compound | N/A | N/A | Likely oil/liquid |

| Ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | 72 | 81–82 | White solid |

| Ethyl 1-(4-methoxyphenyl)-5-[2-(benzyloxy)-2-oxoethyl]-1H-pyrazole-3-carboxylate | 88 | N/A | Yellow oil |

| Ethyl 1-(2-bromophenyl)-4-carbamoyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 12 | N/A | Solid |

Table 2: Key Spectral Data

| Compound | 1H NMR (δ ppm) | HRMS (m/z) |

|---|---|---|

| This compound | CH2Cl: ~4.7–5.0; COOCH2CH3: ~1.3 (t), ~4.2 (q) | Calculated: ~230–250 |

| Ethyl 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylate | Aromatic H: ~7.2–7.4; CH2Ph: ~5.1 | [M+H]+: 305.07 |

| Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate | CHF2: ~6.3 (t) | Found: 463.9588 (M+H)+ |

Biological Activity

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its chloromethyl group, which enhances its reactivity compared to related compounds. Key reactions include:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding carboxylic acid.

- Oxidation and Reduction : The compound can undergo oxidation to form more oxidized derivatives or reduction to yield reduced forms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, upon hydrolysis, the active pyrazole moiety can engage in various biological pathways, influencing cellular functions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin .

- Antifungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The synthesized compounds were screened for antimicrobial activity, revealing that certain derivatives exhibited MIC values significantly lower than those of traditional antifungal agents like fluconazole .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chloromethyl group | Effective against bacteria and fungi |

| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Lacks chloromethyl group | Different reactivity; lower antimicrobial activity |

| Ethyl 1-(bromomethyl)-1H-pyrazole-3-carboxylate | Contains bromomethyl group | Varies in reactivity; potential for different biological effects |

Research Findings

Research indicates that the incorporation of halogenated groups (like chloromethyl) into pyrazole structures can enhance biological activity due to increased lipophilicity and improved interaction with biological targets. Studies have shown that modifications in the structure lead to variations in antimicrobial potency and selectivity against different pathogens .

Q & A

Q. What are the common synthetic routes for ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting pyrazole precursors (e.g., 1-methylpyrazole derivatives) with chloroacetaldehyde and ethyl acetoacetate under reflux conditions .

- Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution, often using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of a base like triethylamine .

- Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol .

Q. Critical Parameters :

- Temperature Control : Exothermic reactions require precise temperature monitoring (e.g., 60–80°C for chloromethylation) to avoid side products .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., chloromethyl CH₂ at δ 4.5–5.0 ppm; pyrazole ring protons at δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves 3D structure, including bond angles (e.g., pyrazole ring planarity) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Mass Spectrometry : HRMS (EI/ESI) verifies molecular ion ([M]⁺ at m/z ~228) and fragmentation patterns .

Example : A crystal structure analysis revealed dihedral angles of 6.97° between pyrazole and phenyl rings, confirming steric effects of substituents .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model transition states and activation energies for chloromethylation steps .

- Identify optimal reaction coordinates (e.g., nucleophilic attack on chloromethyl carbon) .

- Reaction Path Screening :

- Employ automated tools (e.g., ICReDD’s workflow) to evaluate >100 reaction conditions, narrowing parameters like solvent polarity and catalyst loading .

- Machine Learning :

- Train models on historical data (e.g., yields from varying temperatures) to predict optimal conditions .

Case Study : ICReDD reduced optimization time by 60% using computational feedback loops to prioritize methanol as a solvent over acetonitrile for higher yields .

Q. How do substituents (e.g., chloromethyl vs. formyl groups) influence the bioactivity of pyrazole derivatives?

Methodological Answer:

- Enzyme Inhibition Assays :

- Compare IC₅₀ values against inflammatory enzymes (e.g., COX-2): Chloromethyl derivatives show 2.3-fold higher inhibition than formyl analogs due to enhanced electrophilicity .

- Molecular Docking :

- Chloromethyl groups form stronger hydrophobic interactions with enzyme active sites (e.g., binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for formyl) .

- SAR Studies :

- Substituent lipophilicity (ClogP) correlates with membrane permeability: Chloromethyl (ClogP 2.1) vs. hydroxymethyl (ClogP 1.4) .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- Multi-Technique Validation :

- Combine enzyme assays with cellular studies (e.g., LPS-induced inflammation models) to confirm anti-inflammatory activity .

- Meta-Analysis :

- Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers caused by impurities or stereochemical variations .

- Reproducibility Protocols :

- Standardize reaction conditions (e.g., solvent purity ≥99.9%, inert atmosphere) and biological assay parameters (e.g., cell passage number) .

Example : Discrepancies in COX-2 inhibition (15–30 µM) were resolved by controlling for residual catalyst (e.g., Zn²⁺) in biological samples, which artificially inflated activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.